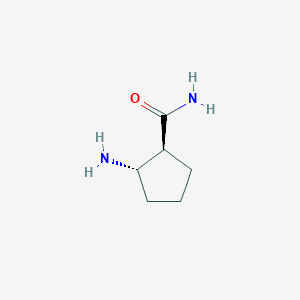
(1S,2S)-2-Aminocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Aminocyclopentane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it a valuable molecule for studying stereochemistry and its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Aminocyclopentane-1-carboxamide typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using chiral reducing agents. Another approach involves the cyclization of a suitable linear precursor under conditions that favor the formation of the desired cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
(1S,2S)-2-Aminocyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Aminocyclohexane-1-carboxamide: Similar structure but with a six-membered ring.
(1S,2S)-2-Aminocyclopropane-1-carboxamide: Similar structure but with a three-membered ring.
(1S,2S)-2-Aminocyclobutane-1-carboxamide: Similar structure but with a four-membered ring.
Uniqueness
(1S,2S)-2-Aminocyclopentane-1-carboxamide is unique due to its five-membered ring, which provides a balance between ring strain and stability. This makes it an ideal candidate for studying stereochemistry and its effects on biological activity.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1S,2S)-2-aminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m0/s1 |
InChI Key |
FUGFTUCRJJFPES-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C(=O)N |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















